molecular formula C12H6F5N B8739338 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine

Cat. No.: B8739338
M. Wt: 259.17 g/mol
InChI Key: IQLIIURHJFOWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ylamine is a useful research compound. Its molecular formula is C12H6F5N and its molecular weight is 259.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6F5N

Molecular Weight

259.17 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)aniline

InChI

InChI=1S/C12H6F5N/c13-8-7(5-1-3-6(18)4-2-5)9(14)11(16)12(17)10(8)15/h1-4H,18H2

InChI Key

IQLIIURHJFOWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When b 2', 3', 4', 5', 6'-pentafluoro-4-nitrobiphenyl, 2'-fluoro-4-nitrobiphenyl or 4'-fluoro-3'-methoxy-4-nitrobiphenyl obtained from Example 2 are used in place of 4'-fluoro-2'-methoxy-4-nitrobiphenyl in the above example, there is obtained 4-(pentafluorophenyl)-aniline, 4-(2'-fluorophenyl)-aniline or 4-(4'-fluoro-3'-methoxyphenyl)-aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4'-fluoro-2'-methoxy-4-nitrobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Nitro-2′,3′,4′,5′,6′-pentafluorobiphenyl (10 g, 0.0345 mol) was dissolved in absolute ethanol (750 mL) and stirred under a hydrogen atmosphere (1 atm.) over Pd/C (0.3 g) until absorption of hydrogen ceased. The solution was filtered and the solvent was removed. The crude product was purified by column chromatography to give 4-amino-2′,3′,4′,5′,6′-pentafluorobiphenyl as a white powder (8.0 g, 89% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.